(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
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Overview
Description
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[75001,5012,14]tetradecan-3-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl groups and the dioxatetracyclo moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,8R,9S,12R,14R)-8,12-dimethyl-4-methylene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
- (1R,5S,8R,9S,12S,14S)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
Uniqueness
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one is unique due to its specific stereochemistry and the presence of three methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11+,13-,14-,15?/m1/s1 |
InChI Key |
VWGPQZZLIAQJCE-BRQFDVKVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)OC23C1CC[C@@]4([C@H]3O4)C)C |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Origin of Product |
United States |
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